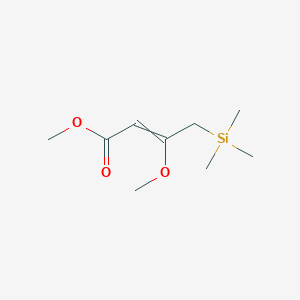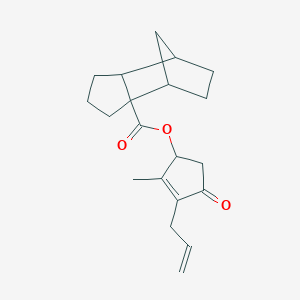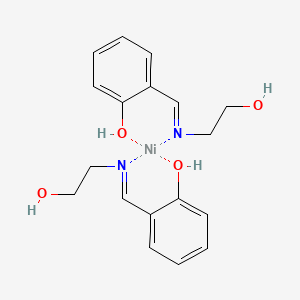
2-(2-hydroxyethyliminomethyl)phenol;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyethyliminomethyl)phenol;nickel is a coordination compound that consists of a nickel ion coordinated to a Schiff base ligand derived from 2-(2-hydroxyethyliminomethyl)phenol
Méthodes De Préparation
The synthesis of 2-(2-hydroxyethyliminomethyl)phenol;nickel typically involves the reaction of nickel salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-hydroxybenzaldehyde with ethanolamine. The resulting ligand is then reacted with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, under reflux conditions to form the desired coordination compound .
Analyse Des Réactions Chimiques
2-(2-hydroxyethyliminomethyl)phenol;nickel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the nickel center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
2-(2-hydroxyethyliminomethyl)phenol;nickel has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyethyliminomethyl)phenol;nickel involves the coordination of the Schiff base ligand to the nickel center. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in catalytic reactions, the nickel center acts as the active site for the reaction, facilitating the transformation of reactants to products .
Comparaison Avec Des Composés Similaires
2-(2-hydroxyethyliminomethyl)phenol;nickel can be compared to other similar nickel coordination compounds, such as:
Nickel(II) acetylacetonate: This compound is also a nickel coordination complex but with acetylacetonate ligands instead of a Schiff base ligand.
Nickel(II) chloride: A simple nickel salt that can be used as a precursor for the synthesis of various nickel coordination compounds.
Nickel(II) ethylenediamine complex: A nickel coordination compound with ethylenediamine ligands. The uniqueness of this compound lies in its Schiff base ligand, which provides specific electronic and steric properties that influence its reactivity and applications.
Propriétés
Numéro CAS |
92280-97-2 |
|---|---|
Formule moléculaire |
C18H22N2NiO4 |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
2-(2-hydroxyethyliminomethyl)phenol;nickel |
InChI |
InChI=1S/2C9H11NO2.Ni/c2*11-6-5-10-7-8-3-1-2-4-9(8)12;/h2*1-4,7,11-12H,5-6H2; |
Clé InChI |
ZWLLVEFPLSMBMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCO)O.C1=CC=C(C(=C1)C=NCCO)O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





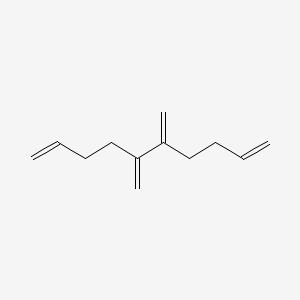
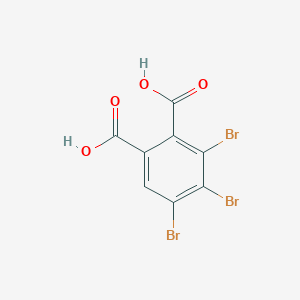
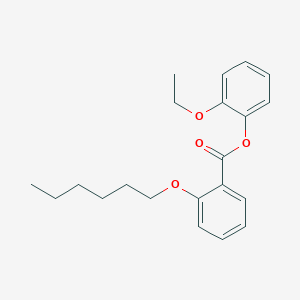
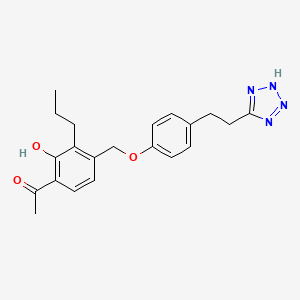
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
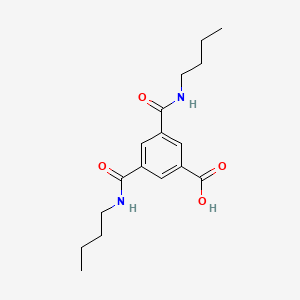
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
